molecular formula C12H11N3O5 B14140801 Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 261962-51-0

Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B14140801
CAS No.: 261962-51-0
M. Wt: 277.23 g/mol
InChI Key: OBMJPQMGWZXRGL-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 2-cyanoacetate with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution to form the intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

    Reduction: Ethyl 3-[(4-aminophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate.

    Hydrolysis: 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid.

    Cyclization: Various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological

Properties

CAS No.

261962-51-0

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C12H11N3O5/c1-2-19-12(16)11-13-10(14-20-11)7-8-3-5-9(6-4-8)15(17)18/h3-6H,2,7H2,1H3

InChI Key

OBMJPQMGWZXRGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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